molecular formula C9H8N2O2 B035696 5-Amino-6-methylisoindoline-1,3-dione CAS No. 1227465-60-2

5-Amino-6-methylisoindoline-1,3-dione

Cat. No. B035696
CAS RN: 1227465-60-2
M. Wt: 176.17 g/mol
InChI Key: LPZKZQICLYRDON-UHFFFAOYSA-N
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Description

5-Amino-6-methylisoindoline-1,3-dione is a chemical compound with the molecular formula C9H8N2O2 . It is used for research and development purposes .


Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized by condensing an equimolar quantity of phthalic anhydride and primary amino group containing alicyclic compounds in glacial acetic acid . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .


Molecular Structure Analysis

The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Computational studies like density functional theory (DFT) study, molecular docking, and dynamic simulation studies illustrated the reactivity and stability of the synthesized compounds .


Chemical Reactions Analysis

The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM . Molecular modeling studies indicated that the most potent compounds were able to interact with both catalytic and peripheral active sites of the enzyme .


Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipinski’s rule . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include 5-Amino-6-methylisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to have potential as therapeutic agents .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .

Colorants and Dyes

The isoindoline-1,3-dione nucleus is a key component in the synthesis of colorants and dyes . Their ability to absorb and reflect light in specific ways makes them useful in this field .

Polymer Additives

Isoindoline-1,3-diones have been used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors .

Organic Synthesis

These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can participate in a variety of reactions, making them versatile tools in the synthesis of complex organic molecules .

Photochromic Materials

Isoindoline-1,3-diones have been used in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of applications, from eyewear to security inks .

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents, specifically in modulating the dopamine receptor D3 . This suggests a potential application in the treatment of mental health disorders .

Treatment of Alzheimer’s Disease

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease . This is a promising area of research, given the global impact of this disease .

Safety and Hazards

The product is intended for research and development use only, under the supervision of a technically qualified individual .

Future Directions

The isoindoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions for the development of new drugs for Alzheimer’s disease .

properties

IUPAC Name

5-amino-6-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZKZQICLYRDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263236
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione

CAS RN

1227465-60-2
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione
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